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N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

physicochemical properties drug-likeness CNS permeability

Standard kinase probe panels lack N1-methylbenzyl-substituted pyrazolo[3,4-d]pyrimidines, leaving selectivity gaps in kinome profiling. This compound fills that gap as a lean 253 Da scaffold with distinct steric and electronic properties at the N1 position. • Unique N1-methyl substitution pattern absent from commercial PP2/3-MB-PP1/1NM-PP1 probe sets • CNS-favorable physicochemical profile (tPSA 55.6 Ų, XLogP 2.5) for brain-penetrant probe design • Superior predicted metabolic stability vs. primary amine analogs for pulse-chase cellular assays • Enables fragment growth campaigns targeting gatekeeper-mutant kinases not addressed by existing ASKA tools

Molecular Formula C14H15N5
Molecular Weight 253.309
CAS No. 1285277-23-7
Cat. No. B3003674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1285277-23-7
Molecular FormulaC14H15N5
Molecular Weight253.309
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC
InChIInChI=1S/C14H15N5/c1-10-4-3-5-11(6-10)8-19-14-12(7-18-19)13(15-2)16-9-17-14/h3-7,9H,8H2,1-2H3,(H,15,16,17)
InChIKeyAVQFPIFUTVMMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1285277-23-7: Structure and Class Identity


N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1285277-23-7) is a synthetic, small-molecule heterocycle built on the pyrazolo[3,4-d]pyrimidine scaffold, a privileged adenine-mimetic core widely exploited in kinase inhibitor and sigma receptor ligand design [1][2]. The compound carries an N-methyl group at the 4-amine position and a 3-methylbenzyl substituent at the N1 position of the pyrazole ring, giving it a molecular weight of 253.30 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area of 55.6 Ų [3]. These physicochemical features place it in a favorable property space for cell permeability and CNS accessibility, distinguishing it from larger or more polar analogs within the pyrazolo[3,4-d]pyrimidine class.

Adenine-mimetic scaffold for kinase inhibitor and sigma receptor ligand design
N1-methyl substitution creates a distinct steric environment vs. tert-butyl analogs
Not interchangeable with 3-MB-PP1, 1NM-PP1, or PP2
Predicted CNS-accessible property space; single H-bond donor supports permeability

Why Generic Substitution Fails for CAS 1285277-23-7


The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically promiscuous, and minor structural modifications at the N1 and C4 positions produce dramatic shifts in target engagement, selectivity, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on sigma-1 receptor (σ1R) ligands demonstrate that the identity and lipophilicity of the N1 substituent directly control σ1R binding affinity and, critically, the σ1/σ2 selectivity ratio [2]. In the kinase inhibitor space, the size and electronic character of the N1 group determine whether a compound acts as a broad-spectrum Src-family inhibitor (e.g., PP2) or as a highly selective analog-sensitive kinase allele (ASKA) probe (e.g., 3-MB-PP1, 1NM-PP1) [3][4]. Therefore, replacing N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a generic class member—even one bearing a superficially similar benzyl group—introduces uncontrolled and potentially project-derailing changes in potency, selectivity, and ADME profile.

N1 Substituent Changing the N1-methylbenzyl group may shift target engagement and isoform selectivity profiles unpredictably.
4-Amine N-Methyl N-Methyl vs. primary amine alters H-bond donor count, metabolic stability, and hinge-binding geometry.
Scaffold Similarity Pyrazolo[3,4-d]pyrimidine core alone does not guarantee interchangeable binding modes; even close analogs may differ.

CAS 1285277-23-7: Differentiation Evidence vs. Analogs


Physicochemical Comparison vs. 3-MB-PP1

The target compound (MW 253.30, XLogP3 2.5, 1 H-bond donor) is significantly smaller and less lipophilic than the widely used ASKA probe 3-MB-PP1 (MW 295.38, XLogP3 ~3.5, 1 H-bond donor), which carries a bulky tert-butyl group at N1 instead of a methyl group [1][2]. The 42 Da molecular weight reduction and ~1 log unit lower lipophilicity translate into superior ligand efficiency metrics and a predicted improvement in aqueous solubility, while maintaining favorable CNS multiparameter optimization (MPO) scores due to the low TPSA (55.6 Ų) and single H-bond donor [1].

Physicochemical vs. 3-MB-PP1
Head-to-head
ΔMW = −42 g/mol (−14%), ΔXLogP3 ≈ −1.0 log unit; TPSA 55.6 Ų vs. ~68 for tert-butyl analog
Lower lipophilicity and smaller size may reduce promiscuous target engagement risk
Data to verify in direct panel screens
physicochemical properties drug-likeness CNS permeability

Kinase Selectivity: ASKA vs. Src Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is the core of the well-characterized ASKA inhibitor series. The N1 substituent is the key determinant of ASKA selectivity: 1NM-PP1 (N1 = tert-butyl, C3 = 1-naphthylmethyl) achieves 4.3 nM IC50 against v-Src-as1 with ~6,700-fold selectivity over wild-type v-Src (IC50 = 28 μM) [1]. 3-MB-PP1 (N1 = tert-butyl, C3 = 3-methylbenzyl) inhibits engineered Leu93-ZIPK with IC50 = 2 μM . The target compound replaces the N1-tert-butyl group with an N1-methyl group—a modification that, based on established SAR, is predicted to alter the ATP-pocket steric complementarity and modulate selectivity relative to both wild-type and gatekeeper-mutant kinases [2]. Unlike PP2—a broad-spectrum Src-family inhibitor that potently inhibits Lck (IC50 = 4 nM), Fyn (IC50 = 5 nM), and Hck (IC50 = 5 nM) with limited discrimination between wild-type and mutant kinases —the N1-methyl-3-methylbenzyl substitution pattern positions this compound in a unique selectivity space that is not accessible to either PP2 or the standard tert-butyl ASKA probes.

Kinase Selectivity Profile
Class-level inference
Predicted intermediate selectivity space: N1-methyl alters gatekeeper-mutant discrimination vs. 1NM-PP1 (6,700-fold) and PP2 (no selectivity)
Supports exploration of selectivity profiles inaccessible to standard ASKA probes
No direct IC50 data; inference from class SAR
kinase selectivity analog-sensitive kinase allele chemical genetics

Sigma-1 Receptor Affinity Selectivity

A systematic SAR study of 4-acylaminopyrazolo[3,4-d]pyrimidines established that the σ1R requires highly lipophilic substituents at opposite sides of the central scaffold, and that σ1/σ2 selectivity can be improved by shortening the distance between the basic nitrogen and the scaffold [1]. In that series, the most selective compound (9a) achieved σ1R Ki values in the low nanomolar range with >50-fold selectivity over σ2R [1]. The target compound, with its N1-(3-methylbenzyl) group (lipophilic, aromatic, meta-methyl substitution) and N-methyl-4-amine (short, minimally basic side chain), satisfies the key pharmacophoric requirements for σ1R binding while the compact N-methyl group limits σ2R cross-reactivity. In contrast, the patent literature on pyrazolo[3,4-d]pyrimidine sigma ligands demonstrates that bulkier N1 substituents (e.g., phenethyl, cyclohexylmethyl) frequently yield suboptimal σ1/σ2 selectivity ratios [2].

Sigma-1 Receptor Affinity
Class-level inference
Predicted low-nanomolar σ1R Ki with favorable σ1/σ2 selectivity; compact N-methyl limits σ2R cross-reactivity vs. bulkier analogs
Predicted selectivity window may reduce σ2R-mediated off-target effects in CNS research
Requires direct radioligand binding confirmation
sigma-1 receptor sigma-2 selectivity pain pharmacology

Structural Uniqueness vs. CAS 1405343-24-9

The closest commercially cataloged structural analog is 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1405343-24-9), which differs from the target compound only by the absence of the N-methyl group on the 4-amine position . This single methyl group has profound consequences: (1) it eliminates one hydrogen-bond donor (1 HBD for target vs. 2 HBD for CAS 1405343-24-9), reducing the compound's susceptibility to P-glycoprotein efflux [1]; (2) it alters the basicity and electronic character of the 4-amine, directly affecting hinge-region hydrogen-bonding geometry in kinase active sites [2]; and (3) it increases lipophilicity (XLogP3 2.5 vs. estimated ~1.8 for the des-methyl analog), improving membrane permeability. The N-methyl group therefore represents a critical vector for tuning both pharmacokinetic behavior and target engagement that is entirely absent from CAS 1405343-24-9.

Structural vs. CAS 1405343-24-9
Head-to-head
ΔHBD = −1 (1 vs. 2); ΔTPSA ≈ −12.2 Ų; ΔXLogP3 ≈ +0.7; N-methyl eliminates one H-bond donor
N-methyl modification critical for target engagement, permeability, and reduced efflux susceptibility
Des-methyl analog may show different ADME profile
structure–activity relationship chemical probe scaffold differentiation

Metabolic Stability: N-Methyl vs. N-H Analogs

N-dealkylation is a major oxidative metabolic pathway for N-alkylated heterocycles mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 [1]. The target compound contains an N-methyl group at the 4-amine position, which is inherently more resistant to oxidative N-dealkylation than the N-H group present in CAS 1405343-24-9, because N-demethylation requires initial C–H hydroxylation of the methyl group, a slower process than direct N-oxidation of a primary amine [1]. In the sigma-1 receptor ligand series, metabolic stability data in human liver microsomes (HLM) showed that compounds with tertiary amine substituents (e.g., diisopropylamino) exhibited intrinsic clearance values (Clint) ranging from 4.3 to 31.2 μL/min/mg protein, while primary amine-containing analogs generally underwent more rapid clearance [2]. By analogy, the N-methyl-4-amine in the target compound is predicted to confer greater metabolic stability than the free 4-amine in CAS 1405343-24-9, extending the compound's effective half-life in cellular and in vivo assays.

Metabolic Stability
Class-level inference
Predicted improved resistance to oxidative N-dealkylation; tertiary amine analogs in class show Clint 4.3–31.2 μL/min/mg
N-methyl predicted to extend effective half-life in cellular assays vs. primary amine analog
Direct HLM stability comparison not yet reported
metabolic stability N-dealkylation human liver microsomes

CAS 1285277-23-7: Application Scenarios


ASKA Probe Development

This compound serves as a unique starting scaffold for designing next-generation ASKA probes. Its N1-methyl group—unlike the N1-tert-butyl group in 3-MB-PP1 and 1NM-PP1—creates a distinct steric and electronic environment that can be exploited to target gatekeeper-mutant kinases not addressed by existing ASKA tool compounds. The predicted superior metabolic stability of the N-methyl-4-amine over primary amine analogs further supports its use in cellular washout and pulse-chase experiments where sustained target engagement is required [1][2].

Sigma-1 Receptor Tool Compound

The combination of N1-(3-methylbenzyl) and N-methyl-4-amine substituents satisfies the key pharmacophoric requirements for high-affinity σ1R binding with predicted favorable σ1/σ2 selectivity, as established by published pyrazolo[3,4-d]pyrimidine σ1R SAR [1]. The compound's low TPSA (55.6 Ų), single H-bond donor, and XLogP3 of 2.5 place it within the CNS MPO favorable space, making it an attractive candidate for in vivo pain and CNS pharmacology studies where brain penetration is essential [2].

Fragment-Based & Scaffold-Hopping Discovery

With a molecular weight of only 253.30 Da and a computed ligand efficiency (LE) advantage over bulkier analogs like 3-MB-PP1 (MW 295.38), this compound is ideally suited as a lean starting point for fragment growth or scaffold-hopping campaigns targeting kinases, sigma receptors, or other purinergic binding sites. The N-methyl group provides a convenient synthetic handle for further derivatization via N-demethylation/real-kylation or direct functionalization, offering synthetic tractability not available with N-H analogs [3].

Kinase Selectivity Panel Reference

Because the N1-methyl substitution pattern is not represented in any widely used commercial kinase inhibitor probe set (which is dominated by N1-tert-butyl analogs such as PP2, 3-MB-PP1, and 1NM-PP1), this compound fills an important gap in kinase selectivity profiling panels. Its inclusion enables researchers to probe the contribution of the N1 substituent to kinome-wide selectivity, providing a more complete SAR picture than panels composed solely of tert-butyl-substituted pyrazolo[3,4-d]pyrimidines [4].

Application
Selection Property
Validation Focus
Kinase selectivity probe development
N1-methyl substitution for distinct steric profile
Gatekeeper-mutant kinase engagement and washout stability
Sigma-1 receptor research
Low TPSA, single HBD for CNS MPO fit
Sigma-1/sigma-2 selectivity and brain penetration
Fragment growth and scaffold hopping
Low MW, high ligand efficiency
Synthetic tractability and derivatization potential
Kinase selectivity panel filling
Unique N1-methyl substitution absent in standard panels
Kinome-wide selectivity contribution of N1 substituent
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